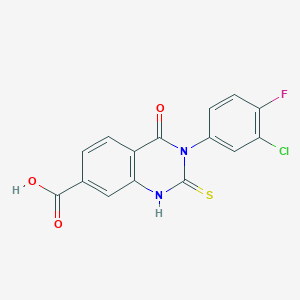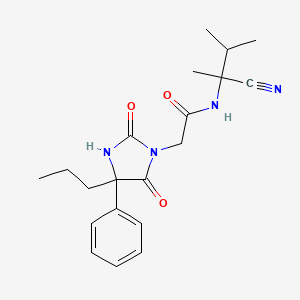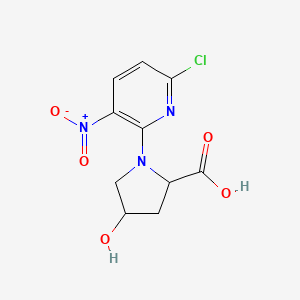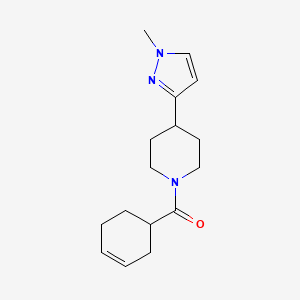![molecular formula C19H21N3O B2803814 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea CAS No. 852140-73-9](/img/structure/B2803814.png)
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea” is a chemical compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . For instance, new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For example, the structure of a similar compound, 1-(1,2-dimethylindol-3-yl)-2-[2-methyl-5-(3-fluorophenyl)-3-thienyl]perfluorocyclopentene, was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists :
- The compound has been explored in the context of synthesizing neuropeptide Y5 (NPY5) receptor antagonists. Variations in the urea portion and other molecular segments have been studied to optimize in vitro potency against the NPY5 receptor, with some analogues demonstrating significant potency (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001) Fotsch et al., 2001.
Anticancer Investigations :
- Urea derivatives, including variations of the compound , have been synthesized and tested for enzyme inhibition and anticancer activity. Certain derivatives demonstrated in vitro anticancer activity, highlighting the potential of these compounds in cancer research (Mustafa, Perveen, & Khan, 2014) Mustafa et al., 2014.
Crystallographic Studies :
- Research in crystallography has involved studying crystalline forms and polymorphs of similar urea compounds, contributing to a better understanding of their physical properties and potential applications in pharmaceutical formulations (Yano, Takamatsu, Yamazaki, Sako, Nagura, Tomizawa, Shimaya, & Yamamoto, 1996) Yano et al., 1996.
Synthesis and Structure Analysis :
- The synthesis and crystal structure of compounds closely related to "1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea" have been investigated, providing insights into the molecular configuration and potential applications in designing more effective compounds (Habibi, Ghorbani, Bruno, Rudbari, & Valizadeh, 2013) Habibi et al., 2013.
Anticonvulsant Activity :
- Synthesized derivatives have been screened for anticonvulsant activity, with some showing significant effectiveness. This suggests potential applications in developing new treatments for convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017) Thakur et al., 2017.
Future Directions
properties
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXJUTLQYXPXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2803737.png)




![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)

![N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2803745.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)

